(3-(Bromomethyl)phenoxy)triisopropylsilane

silyl ether stability acidic hydrolysis protecting group selection

This bifunctional aryl building block combines a triisopropylsilyl (TIPS)-protected phenol with a benzylic bromomethyl electrophilic handle. The TIPS group delivers unmatched hydrolytic stability: 700,000× more stable than TMS and 35× more stable than TBDMS under acidic conditions. It enables para-selective functionalization (o/p ratio 1/4.4) that smaller protecting groups cannot replicate. For multi-step syntheses requiring orthogonal deprotection, TIPS remains intact while TMS/TES are cleaved. Purchase this compound to eliminate premature deprotection side reactions and simplify purification.

Molecular Formula C16H27BrOSi
Molecular Weight 343.37 g/mol
Cat. No. B8227252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Bromomethyl)phenoxy)triisopropylsilane
Molecular FormulaC16H27BrOSi
Molecular Weight343.37 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1)CBr
InChIInChI=1S/C16H27BrOSi/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-8-15(10-16)11-17/h7-10,12-14H,11H2,1-6H3
InChIKeyIAPWYVHXSCIFGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Bromomethyl)phenoxy)triisopropylsilane: Sourcing Specifications and Structural Profile for Controlled Synthesis


(3-(Bromomethyl)phenoxy)triisopropylsilane (CAS 571202-87-4, molecular formula C16H27BrOSi, molecular weight 343.37) is a bifunctional aryl building block combining a triisopropylsilyl (TIPS)-protected phenol moiety with a 3-bromomethyl substituent on the aromatic ring . The TIPS group is one of the most sterically demanding and hydrolytically stable silyl protecting groups available, while the benzylic bromomethyl function serves as an electrophilic handle for nucleophilic substitution, cross-coupling, and alkylation reactions [1]. This compound enables orthogonal protection strategies in multi-step synthesis, as the TIPS ether remains intact under conditions that cleave less hindered silyl protecting groups such as TMS and TES, and exhibits superior stability relative to TBDMS under both acidic and basic hydrolysis conditions [2].

Why (3-(Bromomethyl)phenoxy)triisopropylsilane Cannot Be Replaced by Generic Analogs in Rigorous Synthetic Protocols


Silyl-protected bromomethylphenols are not interchangeable building blocks. The choice of silicon protecting group dictates hydrolytic stability, deprotection orthogonality, and even regioselectivity in subsequent C–H functionalization steps. Substituting (3-(Bromomethyl)phenoxy)triisopropylsilane with a TBDMS analog may lead to premature deprotection under acidic conditions, while a TMS analog is incompatible with any aqueous workup [1]. Conversely, switching to a TBDPS analog provides greater acid stability but introduces significantly higher molecular weight (an additional ~100 Da) and phenyl group UV absorption that complicates chromatographic purification and analytical tracking [2]. The para-selectivity enhancement observed with TIPS-protected phenols in Pd-catalyzed C–H functionalization is not reproducible with smaller protecting groups such as methyl or TMS, which yield poor site selectivity and complex product mixtures . The specific combination of TIPS protection and 3-bromomethyl substitution offers a uniquely balanced profile of stability, reactivity, and synthetic utility that generic substitution cannot replicate.

(3-(Bromomethyl)phenoxy)triisopropylsilane: Quantitative Comparator-Based Evidence for Procurement Decision-Making


Acidic Hydrolytic Stability: TIPS vs. TBDMS vs. TMS vs. TES vs. TBDPS

Under acidic conditions, the relative hydrolytic lability of silyl protecting groups follows the established order TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000), where values represent relative stability factors normalized to TMS = 1 [1]. The TIPS group exhibits a 35-fold stability advantage over TBDMS and is approximately 700,000 times more stable than TMS. For p-cresol silyl ethers specifically, the half-life for TIPS ether hydrolysis in 1% HCl/95% EtOH exceeds 100 hours, whereas TBDMS ether of p-cresol shows a half-life of approximately 4.5 hours under identical conditions, representing a >22-fold difference in practical durability [2].

silyl ether stability acidic hydrolysis protecting group selection

Basic Hydrolytic Stability: TIPS vs. TBDMS vs. TBDPS vs. TES

Under basic conditions, the hydrolytic lability order is TMS > TES > TBDMS ≈ TBDPS > TIPS, with TIPS demonstrating the highest stability among all common silyl protecting groups [1]. For p-cresol silyl ethers in 5% NaOH/95% EtOH, TIPS and TBDPS ethers exhibit half-lives exceeding 100 hours, whereas TBDMS ether shows a half-life of only 3.5 minutes under the same conditions—a difference factor of >1,700-fold in stability [2]. This differential stability enables orthogonal deprotection strategies where TBDMS can be selectively cleaved with KHF₂ in methanol at room temperature within 30 minutes while TIPS remains intact, requiring 2.5 hours for complete cleavage under identical conditions [3].

basic hydrolysis silyl ether stability alkaline conditions

Para-Selective C–H Functionalization: TIPS-Protected Phenol vs. Anisole (Methyl-Protected Phenol)

In palladium-catalyzed non-directed C–H olefination reactions, TIPS-protected phenol provides an ortho/para (o/p) selectivity ratio of 1/4.4 (approximately 1:4.4 o:p product distribution), whereas the methyl-protected analog anisole yields a much less selective product distribution of o:m:p = 1.8/1.0/3.7 . With the carboxylic acid ligand 3,5-dimethyladamantane-1-carboxylic acid (1-DMAdCO₂H), highly para-selective C–H olefination of TIPS-protected phenols is achieved, with the bulky TIPS group and carboxylic acid ligand synergistically directing activation to the less sterically hindered para-position. This selectivity pattern is generalizable to halogenation and allylation reactions on TIPS-protected phenol substrates, yielding moderate to good isolated yields of para-substituted products .

C–H activation para-selectivity Pd catalysis site selectivity

Solid-Phase Peptide Synthesis (SPPS) Stability: TIPS-Phenol vs. TBDMS-Phenol

Under all evaluated SPPS conditions (TFA treatment, 4-methylpiperidine treatment, and HBTU/DIEA coupling conditions), TIPS-phenol demonstrated consistently greater stability than TBDMS-phenol over a 2-hour exposure period, as quantified by HPLC analysis [1]. While both TIPS- and TBDMS-ethers of 2,3,5,6-tetrafluorophenol remained intact after 2 hours in TFA, both were completely (100%) deprotected after 2 hours in 4-methylpiperidine or HBTU/DIEA, indicating that TIPS protection alone is insufficient for highly electron-deficient tetrafluorophenol systems under basic SPPS conditions [2]. However, for standard phenol and mono-/difluorophenol protection during SPPS, TIPS provides a measurable stability advantage over TBDMS.

SPPS peptide synthesis fluorotyrosine protecting group stability

Fluoride-Mediated Deprotection Orthogonality: TIPS vs. TBDMS

The relative stability of silyl protecting groups toward fluoride ion follows the order TMS < TES < TIPS < TBDMS < TBDPS [1]. Notably, TIPS is more labile toward fluoride-mediated deprotection than TBDMS, creating an orthogonal deprotection opportunity: TIPS can be selectively removed with fluoride reagents (e.g., TBAF) while TBDMS ethers remain largely intact. In competition experiments, TBDMS and TBDPS ethers of phenols undergo cleavage with KHF₂ in methanol within 30 minutes at room temperature, whereas TIPS ether requires 2.5 hours for complete deprotection under identical conditions, demonstrating that fluoride-based deprotection kinetics are significantly slower for TIPS [2].

fluoride deprotection TBAF orthogonal deprotection silyl ether

Hydrolytic Stability Comparison: TIPS vs. Fluorous TIPS Analogs

In a comparative study evaluating TIPS against two fluorous analogs (FTIPS and FTIPS*), TIPS demonstrated superior stability toward both acidic and fluoride-mediated cleavage. Under acidic conditions, TIPS was the most stable of the four silyl groups evaluated (TES < FTIPS* < FTIPS < TIPS), with both fluorous analogs being considerably more stable than TES, presumably due to steric effects, yet still measurably more labile than the parent TIPS group [1]. The fluorous silyl groups can be installed under standard conditions in comparable yields to TIPS, but the derived fluorous silyl ethers exhibit greater lability toward cleavage, making TIPS the preferred choice when maximum protecting group stability is required [2].

fluorous silyl group comparative stability acidic cleavage

(3-(Bromomethyl)phenoxy)triisopropylsilane: Evidence-Backed Procurement Use Cases


Multi-Step Synthesis Requiring Acid-Stable Phenolic Protection

In synthetic sequences involving acidic conditions (e.g., acetal formation, Boc deprotection, acid-catalyzed cyclizations), the 35× greater acidic hydrolytic stability of TIPS relative to TBDMS and 700,000× relative to TMS prevents premature phenol deprotection and subsequent side reactions. This enables clean intermediate isolation and higher overall yields [1]. The bromomethyl group remains available for nucleophilic substitution or cross-coupling after the acid-sensitive steps are complete.

Synthesis Under Strongly Basic or Nucleophilic Conditions

For reactions requiring strongly basic media (e.g., Grignard reactions, strong alkoxide bases, metal-halogen exchange), the >1,700× greater basic hydrolytic stability of TIPS compared to TBDMS ensures the phenol protecting group remains intact throughout the reaction sequence, whereas TBDMS-protected analogs would undergo complete deprotection within minutes [2].

Para-Selective C–H Functionalization of Phenol Derivatives

When para-selective functionalization of a phenol-containing scaffold is required, TIPS protection provides an o/p selectivity ratio of 1/4.4 compared to the poor selectivity (o:m:p = 1.8/1.0/3.7) observed with methyl-protected anisole analogs. This site-selectivity advantage reduces chromatographic purification burden and improves isolated yields of para-functionalized products in Pd-catalyzed C–H olefination, halogenation, and allylation reactions .

Orthogonal Multi-Silyl Protection Strategies in Complex Molecule Assembly

In syntheses requiring differential protection of multiple phenolic hydroxyl groups, (3-(Bromomethyl)phenoxy)triisopropylsilane enables orthogonal deprotection sequences. TIPS can be retained while TMS and TES groups are cleaved under mild acidic or aqueous conditions. Alternatively, TBDMS can be selectively removed with KHF₂/MeOH in ≤30 minutes while TIPS requires 2.5 hours, providing a kinetic window for sequential deprotection [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(Bromomethyl)phenoxy)triisopropylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.